molecular formula C13H23NO3 B2506409 Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1955531-11-9

Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B2506409
CAS No.: 1955531-11-9
M. Wt: 241.331
InChI Key: NXYFKJCZVXPERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.

    Biology: Researchers explore its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)14-7-6-13(9-16-13)12(4,5)8-14/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYFKJCZVXPERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC12CO2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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